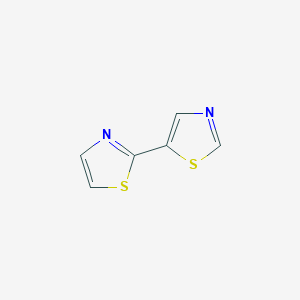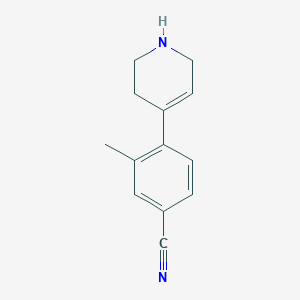![molecular formula C14H9F3N2O B13871383 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13871383.png)
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine is a chemical compound with the molecular formula C14H9F3N2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzo[d]oxazole moiety. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)aniline and 2-aminobenzoic acid.
Formation of Benzo[d]oxazole Ring: The benzo[d]oxazole ring is formed through a cyclization reaction. This can be achieved by reacting 2-aminobenzoic acid with a suitable reagent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Substitution Reaction: The trifluoromethyl group is introduced through a substitution reaction. This involves reacting 4-(trifluoromethyl)aniline with the benzo[d]oxazole intermediate in the presence of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
科学的研究の応用
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. Its unique structure and properties make it suitable for developing new pharmaceuticals with improved efficacy and safety profiles.
Biological Studies: Researchers use this compound to study its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a valuable tool for understanding the mechanisms of action of various biological processes.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of other complex molecules, facilitating the development of new chemical entities for various applications.
作用機序
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]thiazole
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]oxazole
Uniqueness
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine stands out due to its unique combination of a trifluoromethyl group and a benzo[d]oxazole moiety. This combination imparts enhanced stability, lipophilicity, and biological activity compared to other similar compounds. The presence of the trifluoromethyl group also contributes to its distinct chemical reactivity and potential for diverse applications in scientific research.
特性
分子式 |
C14H9F3N2O |
|---|---|
分子量 |
278.23 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)9-3-1-8(2-4-9)13-19-11-7-10(18)5-6-12(11)20-13/h1-7H,18H2 |
InChIキー |
LXKRLDNACWEQJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)


![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)
![Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13871361.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)







